molecular formula C8H11Cl3N2O4S2 B2558853 2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride CAS No. 2361643-69-6

2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

Cat. No. B2558853
CAS RN: 2361643-69-6
M. Wt: 369.66
InChI Key: LAQDKERDBRDGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10Cl2N2O4S2.ClH/c1-3-5(7(10)17-6(3)9)18(15,16)12-2-4(11)8(13)14;/h4,12H,2,11H2,1H3,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not available from the current data.

Scientific Research Applications

Anticancer Activity

The thiazole derivative EN300-7432710 has been identified as having potential anticancer properties. Thiazoles, which are a core structure in this compound, have been synthesized and shown to exhibit cytotoxic activity on various human tumor cell lines . This suggests that EN300-7432710 could be explored for its efficacy in targeting cancer cells, possibly leading to the development of new chemotherapeutic agents.

Antimicrobial Activity

EN300-7432710, due to its thiazole component, may also serve as an antimicrobial agent. Thiazole derivatives have been reported to possess significant antibacterial activity, which could be harnessed in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Activity

The compound’s potential anti-inflammatory effects stem from the biological activities associated with thiazole derivatives. These compounds have been studied for their ability to reduce inflammation, making EN300-7432710 a candidate for research in treating inflammatory diseases .

Antioxidant Properties

EN300-7432710 could be investigated for its antioxidant capabilities. Thiazoles are known to act as antioxidants, which are crucial in protecting cells from oxidative stress and could be beneficial in preventing or treating diseases related to oxidative damage .

Neuroprotective Effects

Given the role of thiazoles in the synthesis of neurotransmitters and their involvement in the nervous system’s functioning, EN300-7432710 may have neuroprotective applications. It could potentially be used in the treatment of neurodegenerative diseases or to mitigate neurological damage .

Antihypertensive Uses

Thiazole derivatives have shown antihypertensive activity, suggesting that EN300-7432710 could be explored for its potential use in managing high blood pressure and related cardiovascular conditions .

Antischizophrenia Potential

Research has indicated that thiazole derivatives may have antischizophrenia activity. This opens up the possibility for EN300-7432710 to be studied as a treatment option for schizophrenia and other related psychiatric disorders .

Antiviral Applications

The antiviral properties of thiazole derivatives, including potential anti-HIV activity, make EN300-7432710 a compound of interest for the development of new antiviral drugs. Its efficacy against various viral infections could be a significant area of research .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O4S2.ClH/c1-3-5(7(10)17-6(3)9)18(15,16)12-2-4(11)8(13)14;/h4,12H,2,11H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDKERDBRDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.